molecular formula C12H17Cl B1595127 1-Chloro-3,5-diisopropylbenzene CAS No. 87945-06-0

1-Chloro-3,5-diisopropylbenzene

Cat. No.: B1595127
CAS No.: 87945-06-0
M. Wt: 196.71 g/mol
InChI Key: IJPBANLIWUXUPV-UHFFFAOYSA-N
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Description

1-Chloro-3,5-diisopropylbenzene is an organic compound with the molecular formula C₁₂H₁₇Cl. It is a chlorinated derivative of diisopropylbenzene, featuring a benzene ring substituted with two isopropyl groups and one chlorine atom. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3,5-diisopropylbenzene can be synthesized through the chlorination of diisopropylbenzene. The reaction typically involves the use of chlorine gas (Cl₂) in the presence of a catalyst such as ferric chloride (FeCl₃) under controlled temperature and pressure conditions. The reaction proceeds via electrophilic aromatic substitution, where the chlorine atom replaces a hydrogen atom on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination reactors equipped with advanced control systems to ensure consistent product quality. The process is optimized to maximize yield and minimize by-products, making it cost-effective and efficient for commercial production.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3,5-diisopropylbenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) are used to oxidize the compound, often under acidic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as hydroxide ions (OH⁻) or alkyl halides, under suitable conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield chlorobenzoic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can produce 1,3,5-triisopropylbenzene or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted benzene derivatives, depending on the nucleophile used.

Scientific Research Applications

1-Chloro-3,5-diisopropylbenzene is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules. Additionally, it is used in the study of reaction mechanisms and as a reference compound in various analytical techniques.

In the field of biology, this compound is employed as a probe to investigate biological processes and interactions. Its use in medicine includes the development of pharmaceuticals and the study of drug metabolism.

In industry, this compound is utilized in the production of specialty chemicals, polymers, and other advanced materials. Its applications extend to the manufacturing of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism by which 1-chloro-3,5-diisopropylbenzene exerts its effects depends on the specific reaction or application. In general, its reactivity is influenced by the presence of the chlorine atom, which makes the benzene ring more susceptible to electrophilic attack. The isopropyl groups provide steric hindrance, affecting the orientation and outcome of reactions.

Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes, receptors, and other biomolecules. Its pathways involve complex biochemical processes that are studied to understand its role in different applications.

Comparison with Similar Compounds

  • 1-Chloro-2,4-diisopropylbenzene

  • 1-Chloro-2,6-diisopropylbenzene

  • 1,3,5-Triisopropylbenzene

  • 1-Chloro-4-isopropylbenzene

Properties

IUPAC Name

1-chloro-3,5-di(propan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl/c1-8(2)10-5-11(9(3)4)7-12(13)6-10/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPBANLIWUXUPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1)Cl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40236705
Record name 1-Chloro-3,5-diisopropylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87945-06-0
Record name 1-Chloro-3,5-diisopropylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087945060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-3,5-diisopropylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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